4-Ethyltetrahydro-2H-pyran-4-OL
Overview
Description
4-Ethyltetrahydro-2H-pyran-4-OL is an organic compound with the molecular formula C7H14O2. It belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles. This compound is characterized by the presence of an ethyl group at the fourth position of the tetrahydropyran ring and a hydroxyl group at the same position. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyltetrahydro-2H-pyran-4-OL can be synthesized through several methods, including the Prins cyclization reaction. This reaction involves the cyclization of an aldehyde and an unsaturated alcohol in the presence of an acid catalyst. Common catalysts used in this reaction include sulfuric acid, p-toluenesulfonic acid, and iron-modified silica . The reaction conditions typically involve moderate temperatures and the presence of water to enhance selectivity for the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as Amberlyst 15, allows for the efficient production of this compound with high selectivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyltetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, saturated alcohols, ethers, and esters .
Scientific Research Applications
4-Ethyltetrahydro-2H-pyran-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of drugs with potential therapeutic effects.
Industry: this compound is employed in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 4-Ethyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl group at the fourth position allows for hydrogen bonding and interactions with active sites of enzymes, facilitating catalytic processes .
Comparison with Similar Compounds
- 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-OL
- 4-Methyltetrahydro-2H-pyran-4-OL
- 2-Ethyltetrahydro-2H-pyran-4-OL
Comparison: 4-Ethyltetrahydro-2H-pyran-4-OL is unique due to the presence of an ethyl group at the fourth position, which influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits distinct reactivity patterns in oxidation and substitution reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
4-ethyloxan-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-7(8)3-5-9-6-4-7/h8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWYRDNTDXBJDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619637 | |
Record name | 4-Ethyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342388-96-8 | |
Record name | 4-Ethyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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